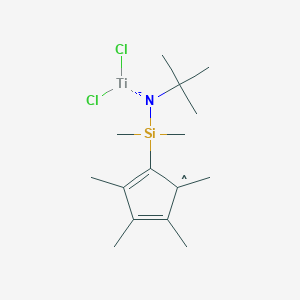

CID 11014054

Description

Historical Perspective of CID 11014054 in Organometallic and Organic Chemistry Research

The development of organotitanium chemistry dates back to the mid-20th century, with the groundbreaking discovery of Ziegler-Natta catalysts revolutionizing the polymer industry. mdpi.com This spurred extensive research into creating more efficient and versatile catalysts. A significant milestone in this journey was the introduction of constrained geometry catalyst technology by The Dow Chemical Company in 1992. dow.comdow.com This innovation marked a departure from traditional metallocene catalysts and opened new avenues for producing polyolefins with tailored properties. dow.commdpi.com

The synthesis of this compound and its analogs was a direct result of this intensive research effort to design single-site catalysts with enhanced performance. The unique constrained geometry of these catalysts, with a smaller bite angle at the metal center, allows for better incorporation of comonomers, particularly α-olefins, compared to their metallocene counterparts. mdpi.com This structural feature is a key determinant of the resulting polymer's characteristics.

Broader Scientific Significance and Research Trajectories of this compound

The scientific impact of this compound and related CGCs extends beyond their initial application in polymerization. Researchers are actively exploring their potential in various fields, leveraging their unique reactivity and structural features.

The primary and most well-documented application of this compound is in the polymerization of olefins, particularly ethylene (B1197577) and α-olefins like 1-octene. researchgate.net When activated by a cocatalyst such as methylaluminoxane (B55162) (MAO), it forms a highly active catalytic species. The constrained geometry of the catalyst facilitates the production of a wide range of polyolefins, from high-density polyethylene (B3416737) to elastomers, by controlling the incorporation of comonomers. mdpi.comresearchgate.net This allows for the precise tailoring of polymer properties such as density, molecular weight, and melt flow.

The performance of this compound in ethylene/1-octene copolymerization is notable for producing polymers with a narrow molecular weight distribution and uniform comonomer incorporation, leading to materials with improved physical and mechanical properties. researchgate.net

Table 1: Representative Data of Ethylene/1-Octene Copolymerization using a Constrained Geometry Catalyst System

| Parameter | Value |

| Catalyst | (N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato)dichlorotitanium(IV) |

| Cocatalyst | Methylaluminoxane (MAO) |

| Polymerization Temperature | 140 °C |

| Ethylene Pressure | 4.8 bar |

| 1-Octene Comonomer | Present |

| Resulting Polymer | Ethylene-octene copolymer |

| Polymer Molecular Weight (Mw) | High |

| Molecular Weight Distribution (Mw/Mn) | Narrow (~2.0) |

This table presents illustrative data and the actual values can vary based on specific reaction conditions.

The exploration of organometallic compounds in medicine is a growing field, with researchers investigating their potential as therapeutic agents. While specific studies on the biological activity of this compound are limited, the broader class of titanium compounds has garnered attention for its potential biomedical applications. Titanium dioxide nanostructures, for instance, are being studied for use in drug delivery and as antimicrobial agents.

Research into the biological potential of compounds structurally similar to this compound has suggested possible antimicrobial and antioxidant properties. However, it is crucial to note that these are general observations for analogous structures, and dedicated research on this compound is necessary to ascertain its specific biological profile. The unique ligand environment and the presence of the titanium center in this compound could lead to novel interactions with biological targets, a trajectory that warrants further investigation.

The influence of this compound on advanced materials science is intrinsically linked to its role in polymerization. The ability to produce high-performance polymers with precisely controlled architectures is of paramount importance. The ethylene-octene copolymers synthesized using this catalyst are utilized in a wide array of applications, including flexible packaging, automotive parts, and wire and cable insulation, owing to their excellent mechanical properties and processability. researchgate.net

The research in this area focuses on correlating the catalyst structure with the resulting polymer microstructure and, consequently, its macroscopic properties. This understanding allows for the rational design of new materials with desired characteristics, such as enhanced durability, flexibility, and thermal stability. The continued development and application of catalysts like this compound are therefore central to innovation in polymer science and the creation of advanced materials for a variety of technological applications.

Properties

InChI |

InChI=1S/C15H27NSi.2ClH.Ti/c1-10-11(2)13(4)14(12(10)3)17(8,9)16-15(5,6)7;;;/h1-9H3;2*1H;/q-1;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQYDCCXYYUFSZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([C](C(=C1C)[Si](C)(C)[N-]C(C)(C)C)C)C.Cl[Ti]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27Cl2NSiTi- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135072-61-6 | |

| Record name | [N-tert-Butyl-1,1-dimethyl-1-(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silanaminato]dichlorotitanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of Cid 11014054

Rational Design and Synthesis Strategies for CID 11014054

The synthesis of this compound involves the rational design and assembly of specific molecular components to achieve the desired constrained geometry around the titanium center. The key strategy revolves around the preparation of a bidentate ligand system featuring both a substituted cyclopentadienyl (B1206354) moiety and a silyl-bridged tert-butylamido group, followed by its reaction with a suitable titanium precursor.

Ligand Substitution Reaction Mechanisms in this compound Formation

The formation of this compound primarily proceeds through ligand substitution reactions. libretexts.org In this process, the pre-synthesized bidentate ligand displaces labile ligands coordinated to a titanium halide precursor, typically titanium tetrachloride or its adducts. google.com Ligand substitution reactions in metal complexes can occur via associative or dissociative mechanisms, depending on the metal center's coordination number and the nature of the ligands involved. libretexts.org For octahedral complexes like TiCl4 adducts, dissociative pathways involving a five-coordinate intermediate are often more likely, where a ligand leaves before the incoming ligand binds. libretexts.org However, associative mechanisms, where the incoming ligand binds before the leaving group departs, can occur, particularly with larger metal ions and less sterically demanding ligands, leading to a seven-coordinate intermediate. libretexts.org

The synthesis of constrained geometry titanium complexes often involves the reaction of a dilithium (B8592608) salt of the ligand precursor with a titanium halide. google.com This suggests a mechanism where the anionic ligand displaces halide ligands from the titanium center.

The 2,3,4,5-tetramethylcyclopentadienyl moiety is a crucial component of the constrained geometry ligand in this compound. Its preparation typically involves the functionalization of cyclopentadiene (B3395910) or a related precursor to introduce the four methyl groups. One approach involves the reaction of a lithiated cyclopentadiene derivative with a suitable electrophile. For instance, the synthesis of substituted cyclopentadienes can involve reacting a dilithiated species with reagents like 2,3,4,5-tetramethyl-2-cyclopentenone. rsc.org Another method involves the reaction of an alkylcyclopentadiene, such as tetramethylcyclopentadiene (TMCp), with an alkali metal alkyl like n-butyl lithium. google.com This deprotonates the cyclopentadiene, forming the cyclopentadienide (B1229720) anion, which is then ready for subsequent reactions to form the bridged ligand system.

The dimethylsilyl-tert-butylamine fragment serves as the bridging unit and the amido donor in the constrained geometry ligand. The preparation of this part of the ligand involves the reaction between dimethylsilyl dichloride and tert-butylamine (B42293). A common strategy in the synthesis of similar silyl-bridged amido ligands involves the reaction of a substituted cyclopentadiene with dimethylsilyl dichloride followed by treatment with a primary amine like tert-butylamine. researchgate.net Alternatively, a one-pot synthesis has been described where an alkylcyclopentadiene is reacted sequentially with n-butyl lithium, dimethylsilyl dichloride, and an alkyl amine such as tert-butylamine to produce the cyclopentadienyl silyl (B83357) amine ligand precursor. google.com

Titanium tetrachloride (TiCl4) or its adducts, such as TiCl4(THF)2 or TiCl3(THF)3, play a central role as the titanium source in the synthesis of this compound. google.comwikipedia.org TiCl4 is a Lewis acid and readily reacts with donor molecules. wikipedia.org In the synthesis of constrained geometry complexes, TiCl4 reacts with the deprotonated, bidentate ligand precursor through a salt metathesis reaction. rsc.org The chloride ligands on the titanium center are substituted by the anionic cyclopentadienide and amido moieties of the ligand. libretexts.org When using TiCl3(THF)3 as the titanium source, an oxidation step, often employing agents like AgCl or PbCl2, is required after the ligand substitution to obtain the titanium(IV) dichloride complex. google.com The specific titanium precursor and reaction conditions influence the yield and purity of the final constrained geometry complex. google.comgoogle.com

Optimization of Laboratory-Scale Synthetic Protocols for Research Purposes

Optimization of the synthetic protocol for this compound on a laboratory scale is crucial for obtaining sufficient quantities of the pure complex for research purposes. Factors influencing the yield and purity include the choice of solvent, temperature, reaction time, and the stoichiometry and order of addition of reactants. For example, the reaction of the ligand dilithium salt with the titanium halide is often carried out at low temperatures to control reactivity and improve selectivity. google.com Different solvents like diethyl ether, THF, or hexane (B92381) can be used, and the choice of solvent can impact the solubility of intermediates and the reaction outcome. google.comgoogle.comgoogle.com.pg The isolation and purification steps, which may involve filtration, extraction, concentration, and crystallization, also require optimization to maximize the yield of the pure product. google.com.pgiucr.org Variations in the synthetic route, such as using a one-pot approach versus isolating intermediates, can also be explored for optimization. google.com

Reactivity Profiles and Mechanistic Studies of this compound

This compound, like other constrained geometry titanium complexes, exhibits distinct reactivity profiles primarily due to its unique electronic and steric environment imposed by the rigid ligand framework. These complexes are well-known as highly active catalysts, particularly for the polymerization of olefins. mdpi.comjustia.com The constrained geometry is believed to open a coordination site at the metal center, facilitating monomer insertion and chain growth.

Mechanistic studies on constrained geometry titanium complexes have focused on understanding the elementary steps involved in catalytic cycles, such as monomer coordination, insertion, and chain transfer. The presence of the bridging silyl group and the tert-butylamido moiety influences the electronic density around the titanium center and the accessibility of coordination sites. While specific detailed mechanistic studies solely focused on this compound's reactivity beyond polymerization were not extensively found in the provided snippets, related constrained geometry titanium complexes have been investigated for their reactivity in various transformations. For instance, studies on ligand substitution lability in titanium triflato complexes, which are structurally related, provide insights into the ease with which ligands can be exchanged in the coordination sphere of titanium(IV). acs.org These studies indicate that titanium(IV) complexes can be relatively inert towards substitution unless strong donor ligands are involved. acs.org

Redox Chemistry: Oxidation and Reduction Pathways Involving the Titanium Center

The titanium center in this compound exists in a specific oxidation state, which can be subject to change through redox reactions. General chemical analyses indicate that this compound can undergo oxidation and reduction under specific conditions. These transformations involve changes in the oxidation state of the titanium atom benchchem.com. For instance, oxidation reactions may lead to the formation of titanium oxides, while reduction can yield titanium species in lower oxidation states benchchem.com. The redox potentials of titanium complexes are a subject of study, providing insights into their behavior in different chemical environments nih.gov. While specific detailed pathways for this compound are not extensively detailed in the provided snippets, the potential for accessing different titanium oxidation states through oxidation and reduction is a recognized characteristic of such titanium complexes benchchem.comnih.gov.

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are fundamental reaction types for coordination compounds like this compound. The synthesis of this compound itself typically involves a ligand substitution reaction. This process entails the reaction of titanium tetrachloride (TiCl₄) with distinct ligands, specifically a substituted cyclopentadienyl derivative and a silyl-amido ligand. The reaction proceeds through a stepwise substitution where chloride ions are replaced by these stronger-field ligands, driven by the Lewis acidity of titanium benchchem.com.

Beyond its synthesis, this compound can participate in other substitution reactions where one or more of its current ligands are replaced by different ligands benchchem.com. Ligand exchange reactions in complex metal ions involve the substitution of one or more ligands with others, often leading to the formation of new complexes chemguide.co.uksavemyexams.comlibretexts.org. The stability of the resulting complex can influence the extent of ligand exchange savemyexams.com. Factors such as the nature of the incoming ligand and the reaction conditions play a significant role in these substitution processes chemguide.co.uksavemyexams.comlibretexts.org.

Functionality as a Reactive Intermediate in Complex Organic Transformations

This compound functions as a reactive species, particularly in its role as a catalyst in complex organic transformations, such as olefin polymerization benchchem.com. In this capacity, the compound acts by activating olefins through coordination to the titanium center benchchem.com. This coordination is a key step that facilitates the polymerization process, allowing olefins to react and form long polymer chains benchchem.com. The mechanism involves the interaction between the titanium center and the olefinic double bonds benchchem.com. Reactive intermediates in organic chemistry are transient, high-energy species that are formed during a reaction and quickly convert into more stable molecules, playing a crucial role in the reaction mechanism allen.inlumenlearning.comamazon.com. While this compound itself is a defined compound, its participation in catalytic cycles involves the formation of transient species that drive the desired organic transformation. The activation of substrates through coordination to the metal center is a common mode of action for organometallic catalysts rsc.org.

Computational and Theoretical Investigations of Cid 11014054

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are fundamental tools for probing the electronic structure and reactivity of molecules. By solving approximations to the Schrödinger equation, these methods can predict various molecular properties.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

DFT calculations are widely used to investigate reaction mechanisms, determine the energetics of chemical transformations, and locate transition states. This involves calculating the potential energy surface for a reaction, identifying minima corresponding to reactants and products, and locating saddle points that represent transition states. The energy difference between reactants and transition states provides the activation energy, which is crucial for understanding reaction rates. While general applications of DFT for calculating reaction energetics and transition states are well-established researchgate.netresearchgate.net, specific detailed findings of such calculations for CID 11014054 were not available in the provided search results. However, understanding the reaction energetics and transition states is vital for elucidating the role of this compound in processes like olefin polymerization, where it acts as a catalyst involving a titanium center and olefinic double bonds benchchem.com.

Molecular Orbital Analysis and Electronic Properties Relevant to Reactivity

Molecular orbital (MO) analysis provides insights into the distribution of electrons within a molecule, the nature of chemical bonds, and the frontier molecular orbitals (HOMO and LUMO), which are often key players in chemical reactions sioc-journal.cnlibretexts.orgyoutube.com. Analyzing the shapes and energies of molecular orbitals can help predict a compound's reactivity, including preferred sites for nucleophilic or electrophilic attack. For this compound, MO analysis could reveal details about the electronic environment around the titanium center and the olefinic double bonds, explaining their involvement in catalytic processes benchchem.com. General methodologies for performing molecular orbital analysis using computational software are available bioinformaticsreview.com, but specific MO analysis results for this compound were not found.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as Molecular Dynamics (MD) and molecular docking, provide dynamic perspectives on molecular behavior and interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and System Interactions

Molecular Dynamics simulations track the time evolution of a molecular system by solving Newton's equations of motion for each atom. This allows for the study of molecular flexibility, conformational changes, and interactions with a surrounding environment, such as a solvent or a binding partner nih.gov. MD simulations can provide information on the stable conformers of this compound and how its conformation might change upon interacting with other molecules. While MD simulations are a standard tool in computational chemistry and are suggested for use in combination with molecular docking to validate binding affinities for this compound benchchem.com, specific MD simulation studies detailing the conformational analysis or system interactions of this compound were not present in the search results.

Molecular Docking Simulations for Predictive Biological Target Engagement

Molecular docking is a computational technique used to predict the binding pose and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor) nih.gov. This method is widely applied in drug discovery and biological research to screen potential drug candidates and understand ligand-receptor interactions nih.gov. For this compound, molecular docking simulations could be employed to predict its potential engagement with biological targets, which is relevant given its exploration for use in biological systems and medical applications benchchem.com. The combination of molecular docking with MD simulations is suggested for optimizing computational models to predict this compound's interactions with biological targets benchchem.com. However, specific results from molecular docking studies involving this compound were not provided in the search results.

Development and Application of Advanced Computational Models

Force Field Parameterization and Validation for this compound Systems

Force fields (FFs) are established tools utilized for simulating large and complex molecular systems chemrxiv.org. However, the parameterization of FFs presents a challenging and time-consuming task that relies on empirical heuristics, experimental data, and computational data chemrxiv.org. Recent endeavors aim to automate the assignment of FF parameters utilizing pre-existing databases and on-the-fly ab-initio data chemrxiv.org.

While direct information on the specific force field parameterization and validation for this compound systems is not extensively detailed in the search results, the general principles of force field application and validation in computational studies of chemical compounds are highly relevant. Molecular dynamics simulations, which rely on force fields, are used to understand conformational changes and interactions in molecular complexes nih.gov. Limitations in force field accuracy are a known challenge in computational modeling and can be addressed by benchmarking against known systems benchchem.com.

Developing and validating force fields typically involves comparing simulation results to experimental data or high-level quantum mechanical calculations to ensure they accurately reproduce molecular behavior and interactions rsc.org. For a compound like this compound, which contains a titanium center and organic ligands, accurate force field parameters would be crucial for simulating its catalytic activity or interactions in various environments. The development of graph-based force fields (GB-FFs) is an example of how new approaches are being explored to derive parameters directly from chemical environments, potentially enhancing accuracy and transferability chemrxiv.org.

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research

Artificial intelligence, particularly machine learning, is increasingly significant in contemporary scientific research sioc-journal.cn. Unlike traditional programs, machine learning can repeatedly analyze large datasets and optimize its models, a process termed "learning" sioc-journal.cn. This allows AI to uncover underlying relationships in experimental data, form models with improved predictive and decision-making capabilities, and devise optimized strategies sioc-journal.cn. The nature of chemical research, often involving complex material systems and experimental procedures, aligns well with the strengths of machine learning sioc-journal.cn. AI can mine correlations in massive experimental data generated in chemical experiments, assisting chemists with analysis and prediction, thereby accelerating research sioc-journal.cn.

AI and ML techniques are being leveraged in various areas of chemical research, including chemical reaction optimization and prediction, improving water quality, and enabling autonomous laboratories chimia.ch. Integrating AI and ML into computational chemistry can increase the scalability and speed of exploring chemical space nih.govnih.gov. Challenges remain regarding the reproducibility and transferability of ML models nih.govnih.gov.

While specific applications of AI and ML directly to this compound are not explicitly detailed, the compound's use in catalysis and potential biological applications suggests areas where these techniques could be applied. For instance, AI/ML could be used to predict the catalytic activity of this compound under different conditions, optimize synthesis pathways for related compounds, or predict its interactions with biological molecules based on structural features. Predictive models using AI have shown high accuracy in other areas, such as predicting sepsis onset in patients medrxiv.org. The development of AI architectures capable of predicting accurate and transferable solutions to complex chemical problems, such as solving Schrödinger equations, is a goal in revolutionizing in silico experiments nih.govnih.gov.

The application of ML in chemistry is a rapidly growing field, with research focusing on areas like short-term forecasting, emulation of atmospheric chemistry, and using remote sensing for estimation copernicus.org. Despite advances, challenges persist concerning data quality, benchmarks, and limited model generalization and explainability copernicus.org.

Biological Activity and Elucidation of Molecular Mechanisms for Cid 11014054

General Overview of Biological Research Applications of CID 11014054

Research into this compound extends to its potential use in biological systems, particularly in the development of new materials for biomedical applications. benchchem.com Ongoing research also explores its potential utility in drug delivery systems and other medical applications. benchchem.com Beyond material science and drug delivery, the compound has been investigated for several biological activities, including potential antimicrobial and antioxidant properties. benchchem.com Its pharmacological potential is an area of ongoing research for the development of new pharmaceuticals targeting specific diseases. benchchem.com

Investigations into Molecular Mechanisms of Biological Action

Investigations into the molecular mechanisms of this compound's biological action are suggested by its chemical structure. The presence of a methoxy (B1213986) group is understood to enhance electron density on the aromatic ring, increasing its reactivity towards electrophilic substitution reactions. benchchem.com The methyl group on the nitrogen atom influences the compound's basicity and nucleophilicity, properties critical for interactions with various biomolecules. benchchem.com

Interactions with Enzymes and Receptors

Research indicates potential interactions between this compound and enzymes and receptors, suggesting possible roles in modulating biological pathways. benchchem.com While specific details regarding which enzymes or receptors are involved and the nature of these interactions are not extensively detailed in the available information, the compound's structural features suggest a capacity for such biomolecular engagement. benchchem.com

Modulation of Intracellular Signaling Pathways

The suggestion of this compound modulating biological pathways implies potential influence on intracellular signaling cascades. benchchem.com However, the precise intracellular signaling pathways affected by this compound and the mechanisms of their modulation are not explicitly described in the currently available research.

Identification and Characterization of Specific Biological Targets

The identification and characterization of specific biological targets for this compound in the context of its biological activities are areas of ongoing investigation. benchchem.com While the compound's use in olefin polymerization involves interaction with a titanium center and olefinic double bonds as "molecular targets" in that chemical process, the biological targets responsible for its potential effects in biological systems are less defined in the provided information. benchchem.com

Screening Methodologies for Target Identification

Screening methodologies for identifying biological targets of compounds often involve techniques aimed at determining which biological molecules a compound interacts with. Common approaches include chemical proteomics methods, which may involve modifying the ligand into a chemical probe to isolate protein targets, or indirect methods like resistance screening in relevant biological systems. drughunter.com While these methodologies are standard in target identification, specific details on their application for this compound are not available in the provided search results. Computational models, such as molecular docking combined with molecular dynamics simulations, can also be used to predict interactions with biological targets, with validation through experimental data like SPR assays. benchchem.com

Influence of Structural Features on Biological Efficacy

Contribution of the Organometallic Scaffold to Bioactivity

The organometallic scaffold, centered around a titanium atom, is fundamental to the activity of this compound nih.govbenchchem.com. The titanium center is directly involved in the activation of olefins, a key step in its catalytic function benchchem.com. The specific ligands coordinated to the titanium atom in this compound, including the silanaminato and cyclopentadienyl (B1206354) moieties, contribute to the electronic and steric environment around the metal center, influencing its reactivity and potential interactions nih.gov. While the primary described activity is catalytic polymerization benchchem.com, the incorporation of organometallic scaffolds into biomaterials is an area of research, suggesting a potential for such structures to contribute to bioactivity or function within biological contexts, such as in tissue engineering or drug delivery systems benchchem.comnih.gov. The precise contribution of the entire organometallic scaffold of this compound to biological efficacy, beyond its catalytic utility that might be leveraged in biomedical applications, requires further investigation specifically focused on biological systems.

Methodologies for In Vitro and Ex Vivo Biological Assessment

Assessing the biological activity of compounds like this compound, particularly in the context of potential biomedical applications, typically involves a range of in vitro and ex vivo methodologies. In vitro studies often utilize cell cultures to evaluate cellular responses, such as viability, proliferation, differentiation, or specific molecular interactions nih.govnih.govfrontiersin.org. These can include assays measuring cellular uptake, protein binding, or the modulation of specific biological pathways frontiersin.orgnih.gov. Advanced in vitro models, such as co-cultures or 3D cell constructs, can provide more physiologically relevant environments for assessment nih.govfrontiersin.org.

Ex vivo methodologies involve the use of tissues or organs isolated from living organisms nih.govnih.gov. These approaches allow for the study of compound effects within a more complex biological context than in vitro models, while still being outside the complete living organism nih.govnih.gov. Examples include assessing the interaction of a compound with tissue samples or evaluating its effects on specific cellular processes within excised tissues nih.gov.

Advanced Applications of Cid 11014054 in Polymerization Catalysis and Materials Science Research

Mechanistic Understanding of Olefin Polymerization Catalysis by CID 11014054

The catalytic activity of this compound in olefin polymerization is rooted in its interaction with olefin monomers. The mechanism involves key steps that facilitate the conversion of monomers into long polymer chains. As a titanium-based catalyst, its behavior aligns with principles observed in transition-metal-catalyzed polymerization systems. benchchem.comresearchgate.net

Activation of Olefins through Coordination to the Titanium Center

A fundamental aspect of the catalytic mechanism of this compound is the activation of olefins, which occurs through their coordination to the central titanium atom of the catalyst. This coordination is a critical initial step that renders the relatively unreactive olefin monomers susceptible to subsequent polymerization reactions. benchchem.com This process typically involves the formation of an η2-coordinated olefin complex with the metal center. researchgate.net

Facilitation of Polymer Chain Formation and Growth

Following activation, the coordinated olefins undergo insertion into a growing polymer chain bound to the titanium center. This insertion facilitates the propagation of the polymer chain. The coordination of olefins to the titanium center allows them to react and sequentially add to the end of the growing polymer chain, leading to the formation of long polymer molecules. benchchem.com The titanium center and the olefinic double bonds are identified as key molecular targets involved in this polymerization pathway. benchchem.com Catalysts of this class, such as certain heteroatom-coordinated early transition metal complexes, are known for their ability to control chain growth and transfer processes, influencing the final polymer architecture. nih.gov

Engineering of Polymer Properties through this compound Catalysis

The application of this compound as a polymerization catalyst enables the synthesis of polymers with tailored properties. By controlling the polymerization process, researchers can influence characteristics such as molecular weight, molecular weight distribution, tacticity, and copolymer composition, which in turn dictate the material's performance. benchchem.comnih.gov

Synthesis of High-Performance Polymers with Tuned Characteristics

This compound is utilized in the production of high-performance polymers. benchchem.com The ability to tune the polymerization process allows for the synthesis of polymers with specific desired characteristics, making them suitable for demanding applications. benchchem.comresearchgate.netresearchgate.net High-performance polymers are distinguished by their superior thermal stability, mechanical strength, and chemical resistance compared to commodity polymers. researchgate.net Catalysts like this compound, which are part of the class of olefin polymerization catalysts, can yield a variety of unique materials, including those with controlled molecular weights and specific end groups. nih.gov The design of polymers with unique combinations of properties is often achieved by understanding and manipulating the relationship between their chemical structure and performance. researchgate.net

Development of Novel Advanced Materials

Beyond tuning the properties of existing polymer types, catalysis with this compound contributes to the development of novel advanced materials. benchchem.com The precise control over polymerization offered by such catalysts can lead to the creation of polymeric architectures and compositions that were previously inaccessible through other synthetic routes. nih.gov This includes the potential for developing sustainable high-performance polymers and materials with specialized functionalities for various advanced applications. researchgate.net

Advanced Analytical Methodologies for Cid 11014054 Research

Spectroscopic and Spectrometric Techniques for Mechanistic Elucidation

Spectroscopic and spectrometric methods are crucial for determining the structure of CID 11014054 and understanding the mechanisms of reactions in which it participates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are fundamental for structural elucidation and validation. benchchem.com

In Situ Spectroscopy for Real-Time Reaction Monitoring

In situ spectroscopy allows for the monitoring of chemical reactions involving this compound in real-time without interrupting the process. This provides dynamic information about intermediates, reaction kinetics, and the evolution of the chemical environment. By observing spectral changes as they occur, researchers can gain a deeper understanding of the reaction pathway and optimize conditions.

Mass Spectrometry for Reaction Product and Interaction Metabolite Identification

Mass spectrometry (MS) is a powerful tool for identifying reaction products and metabolites formed from this compound. Techniques like Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), are used in tandem mass spectrometry (MS/MS) to fragment ions and analyze their mass-to-charge ratios. wikipedia.orgthermofisher.com This fragmentation provides a molecular "fingerprint" that aids in structural determination and confirmation of identity. thermofisher.com

For instance, LC-QTOF-MS with data-dependent acquisition and a library of CID accurate mass spectra has been shown to be an efficient tool for systematic analysis of various compounds, and similar approaches can be applied to identify and characterize products derived from this compound reactions. nih.gov While CID can be effective for fragmenting various molecules, it's noted that for certain complex structures like glycopeptides, CID primarily causes fragmentation of the glycan structures with limited fragmentation of the peptide backbone. nih.gov However, for less labile structures or in combination with other fragmentation techniques, MS, particularly tandem MS, is invaluable for identifying the exact mass and fragmentation pattern of reaction products and potential metabolites of this compound.

Advanced Chromatographic and Separation Science Applications for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is commonly used for both analytical and preparative purposes. Coupling chromatography with mass spectrometry (LC-MS) enhances the ability to separate complex mixtures and identify individual components based on their retention time and mass spectra. This is critical for isolating pure this compound for subsequent studies and for analyzing the composition of reaction mixtures.

Detailed research findings often include chromatographic data, such as HPLC traces, to demonstrate the purity of synthesized this compound, with purity thresholds typically exceeding 95% for novel compounds. benchchem.com

Microscopic and Imaging Techniques for Material Characterization

Microscopic and imaging techniques are valuable for characterizing materials where this compound is used, for example, as a catalyst in polymer production or in the development of new materials. Techniques such as optical microscopy, electron microscopy (e.g., SEM, TEM), and atomic force microscopy (AFM) can provide insights into the morphology, structure, and surface properties of materials.

While the search results mention imaging techniques in the context of plant canopy analysis (using a CI-110 plant canopy imager which is a different CID) phyto-sciences.comfelixinstruments.comcid-inc.comcid-inc.com and intravital subcellular imaging using confocal microscopy nih.gov, specific applications of microscopy for characterizing materials involving this compound are not detailed. However, given its reported use in the production of high-performance polymers and advanced materials, these techniques would be essential for understanding how the presence and activity of this compound influence the final material properties at a micro or nanoscale.

Future Research Directions and Unresolved Challenges in Cid 11014054 Studies

Advancements in Targeted Biological Applications

Research into CID 11014054 suggests potential biological activities, positioning it as a compound of interest in fields such as medicinal chemistry and toxicology. benchchem.com Exploration is ongoing for its potential use in drug delivery systems and other medical applications. benchchem.com The compound's structure, potentially including a methoxy (B1213986) group, is thought to contribute to its biological activity by enhancing electron density on the aromatic ring. benchchem.com Further studies are needed to precisely identify specific biological targets and elucidate the mechanisms of action underlying its observed or potential effects. The potential for the compound or its derivatives to inhibit certain enzymes linked to disease pathways has been highlighted, requiring detailed enzymatic studies to confirm and characterize these interactions. benchchem.com Its noted ability to scavenge free radicals suggests potential antioxidant properties, which warrants further investigation into its protective effects against oxidative stress. benchchem.com Additionally, its role in agrochemical applications, specifically in potentially enhancing pesticide efficacy through interaction with plant metabolic processes, indicates a need for targeted research in agricultural science to understand these interactions fully. benchchem.com Advancing targeted biological applications necessitates detailed in vitro and in vivo studies to confirm efficacy, specificity, and understand cellular and molecular responses.

Innovations in Catalytic Efficiency and Selectivity for Novel Monomers

This compound is described as being used as a catalyst in olefin polymerization to produce polymers with specific properties. benchchem.com The mechanism is suggested to involve the activation of olefins through coordination to a titanium center, facilitating the polymerization process. benchchem.com Future research in this area should focus on innovating to improve catalytic efficiency, turnover number, and longevity under various reaction conditions. A key challenge lies in enhancing selectivity towards novel monomers or achieving specific polymer architectures that are currently difficult to obtain. This involves understanding the intricate interplay between the catalyst structure, the titanium center, ligands, and the monomers. Drawing insights from research on other catalysts, such as bimetallic catalysts for electrocatalytic oxidative dehydrogenation, where understanding synergistic effects is crucial for improving performance and stability, could be beneficial. nih.gov Similarly, research into nucleophilic catalysis highlights the complex interplay between catalyst structure, reactants, and conditions governing reactivity and selectivity, suggesting that a detailed mechanistic understanding of this compound's catalytic action is vital for optimization. epa.gov Developing modified versions of this compound or exploring co-catalyst systems could lead to improved performance and the ability to polymerize a wider range of substrates with high control over stereochemistry and molecular weight distribution.

Exploration of Sustainable Synthetic Pathways

The synthesis of chemical compounds, particularly complex ones, often presents challenges in terms of efficiency, cost, and environmental impact. While the specific synthesis pathway for this compound is not detailed in the provided information, the discussion of synthesis complexity for related macrocyclic compounds suggests that developing more sustainable synthetic routes could be a significant area for future research, depending on the compound's true structure. benchchem.com This involves exploring greener chemistry principles, such as using renewable feedstocks, reducing waste generation, employing more environmentally friendly solvents, and developing energy-efficient processes. Innovations in catalytic synthesis, potentially utilizing biocatalysis as demonstrated in the efficient and environmentally benign manufacture of pharmaceuticals, could offer promising avenues for developing sustainable routes to this compound or its precursors. nih.gov Research should aim to minimize the environmental footprint of this compound production while maintaining or improving yield and purity.

Refinement of Predictive Computational Models and Experimental Validation

Computational modeling plays a crucial role in understanding the behavior and potential applications of chemical compounds. For this compound, there is a recognized need to optimize computational models for predicting its interactions with biological targets. benchchem.com This involves combining techniques such as molecular docking with molecular dynamics simulations to validate binding affinities. benchchem.com Cross-validation of these predictions using experimental data, such as Surface Plasmon Resonance (SPR) assays, is essential to ensure the reliability of the models. benchchem.com Addressing limitations in computational models, such as inaccuracies in force fields, by benchmarking against known ligand-receptor pairs is also a critical step. benchchem.com Beyond biological interactions, computational models can be refined to better predict the catalytic performance of this compound, including reaction mechanisms, transition states, and energy barriers, which can guide the design of improved catalysts. The broader principles of assessing the credibility of computational modeling through verification and validation, as discussed in the context of medical device submissions, are applicable here to ensure the robustness and reliability of in silico studies related to this compound. fda.govuniroma2.it Future work should focus on developing more accurate and comprehensive computational models and rigorously validating them with experimental data across its various potential applications.

Identifying and Addressing Critical Gaps in Current Knowledge

A significant challenge in the study of this compound is the apparent ambiguity or limited public information regarding its precise chemical structure and confirmed identity. While one source suggests it may be 4-Methoxy-N-methylaniline, other descriptions point towards a more complex compound, possibly an organotitanium complex used in polymerization, with a molecular weight inconsistent with the simpler aniline (B41778) derivative. benchchem.com Clarifying the definitive structure and properties of this compound is a critical prerequisite for focused research in any direction. Beyond structural confirmation, there is a need to address gaps in the understanding of its detailed biological mechanisms, the specifics of its catalytic activity (e.g., substrate scope, tolerance to impurities, long-term stability), and the development of efficient and sustainable synthetic routes. Formulating research questions using structured frameworks can help in addressing these gaps systematically. benchchem.com Comprehensive experimental characterization using spectroscopic and analytical techniques is necessary to build a robust foundation of knowledge about this compound.

Q & A

Basic Research Questions

Q. How to formulate a research question for studying CID 11014054 that addresses a gap in current knowledge?

- Methodology : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell line/organism] (population) compared to [existing compound/control] (comparison) over [timeframe]?" .

- Ensure the question is measurable (e.g., quantifiable outcomes like enzyme inhibition rates) and relevant to fields like pharmacology or biochemistry .

Q. What are the best practices for conducting a literature review on this compound?

- Systematically search databases (e.g., PubMed, SciFinder) using keywords like "this compound synthesis," "mechanism of action," and "in vivo studies." Prioritize primary sources and use citation tracking (e.g., Google Scholar’s "Cited by" feature) to identify recent advancements .

- Critically evaluate sources for methodological rigor, avoiding overreliance on reviews or non-peer-reviewed platforms .

Q. How to design a reproducible experimental protocol for this compound synthesis or bioactivity testing?

- Document all steps in line with the ARRIVE guidelines (e.g., reagent purity, instrument calibration). Include negative/positive controls and specify batch numbers for reagents. Publish detailed protocols in supplementary materials to enable replication .

- For novel compounds, provide spectroscopic data (e.g., NMR, HPLC traces) and purity thresholds (>95%) .

Advanced Research Questions

Q. How to resolve contradictions in existing data on this compound’s efficacy across studies?

- Perform meta-analysis to identify confounding variables (e.g., dosage variations, model organisms). Use statistical tools (e.g., ANOVA with post-hoc tests) to assess heterogeneity .

- Replicate conflicting experiments under standardized conditions, controlling for factors like solvent choice or temperature .

Q. What frameworks can ensure ethical and feasible research on this compound involving human subjects or animal models?

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. For human trials, obtain IRB approval and address risks like off-target effects .

- Use 3R principles (Replacement, Reduction, Refinement) in animal studies to minimize sample size while maintaining statistical power .

Q. How to optimize computational models for predicting this compound’s interactions with biological targets?

- Combine molecular docking (e.g., AutoDock Vina) with MD simulations (GROMACS) to validate binding affinities. Cross-validate predictions using experimental data (e.g., SPR assays) .

- Address limitations like force field inaccuracies by benchmarking against known ligand-receptor pairs .

Q. What statistical methods are most robust for analyzing dose-response relationships in this compound studies?

- Use non-linear regression (e.g., Hill equation) to calculate EC50/IC50 values. Apply Bland-Altman plots to assess agreement between technical replicates .

- For skewed data, employ non-parametric tests (e.g., Kruskal-Wallis) and correct for multiple comparisons .

Methodological Guidelines

- Data Contradiction Analysis : Triangulate results using orthogonal assays (e.g., Western blot + qPCR for protein expression) to confirm findings .

- Interdisciplinary Integration : Collaborate with chemists, biologists, and data scientists to address complex questions (e.g., structure-activity relationships vs. pharmacokinetics) .

- Ethical Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing raw data in repositories like Zenodo or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.